molecular formula C8H5BrN2O2 B2751509 1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- CAS No. 1615247-79-4

1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)-

Cat. No.: B2751509
CAS No.: 1615247-79-4
M. Wt: 241.044
InChI Key: GNMCOXRMXKKCQI-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Scientific Research Applications

1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- has numerous applications in scientific research:

Future Directions

The 1,2,4-oxadiazole derivatives have attracted medicinal chemists’ attention due to their wide spectrum of biological activities . The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . This suggests that there is potential for further development and research in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation can lead to the formation of oxadiazole derivatives with altered electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Oxadiazol-3(2H)-one, 5-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for designing compounds with tailored biological activities and physicochemical properties .

Properties

IUPAC Name

5-(4-bromophenyl)-1,2,4-oxadiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)11-13-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMCOXRMXKKCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)NO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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